1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Overview
Description
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is a chemical compound with the molecular formula C14H18F3N3O2 and a molecular weight of 317.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzyl group that contains both nitro and trifluoromethyl substituents. It is used primarily in research and development settings.
Preparation Methods
The synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
1-(4-Nitro-2-(trifluoromethyl)benzyl)piperazine: Lacks the ethyl substitution on the piperazine ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-2-18-5-7-19(8-6-18)10-11-3-4-12(20(21)22)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSJFKIGHYITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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